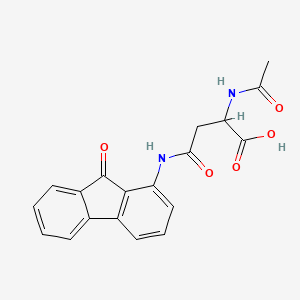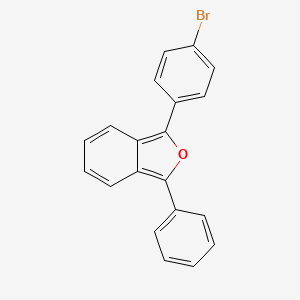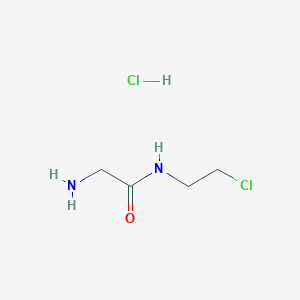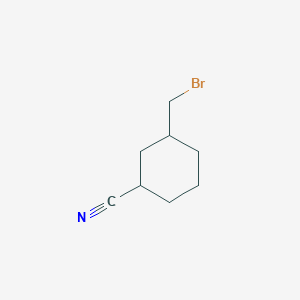
3-(Bromomethyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12BrN. It is a derivative of cyclohexane, where a bromomethyl group and a carbonitrile group are attached to the cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclohexanecarbonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.
Reduction: Formation of cyclohexylmethylamine.
Oxidation: Formation of cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
3-(Chloromethyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
3-(Hydroxymethyl)cyclohexanecarbonitrile: Contains a hydroxyl group instead of a bromomethyl group. It has different chemical properties and reactivity.
Cyclohexanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a bromomethyl group and a carbonitrile group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
7399-46-4 |
|---|---|
Formule moléculaire |
C8H12BrN |
Poids moléculaire |
202.09 g/mol |
Nom IUPAC |
3-(bromomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2 |
Clé InChI |
VDLVKZNINMRGFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
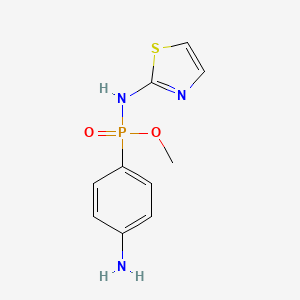
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)


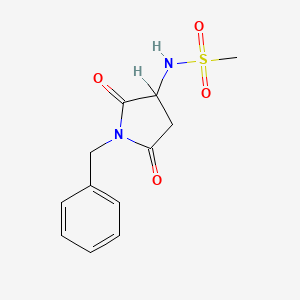
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
